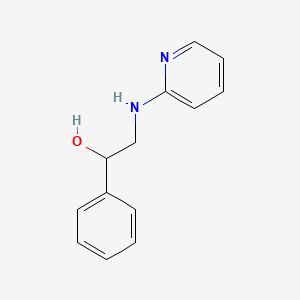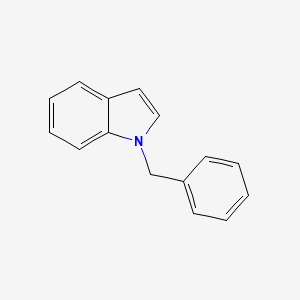
Fenyramidol
作用机制
芬尼拉米多通过作用于中枢神经系统发挥其肌肉松弛作用。 它作用于大脑和脊髓中的中枢,缓解肌肉僵硬或痉挛,而不降低肌肉力量 . 其作用机制中涉及的确切分子靶点和途径尚未完全了解 .
生化分析
Biochemical Properties
Phenyramidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts by blocking interneurons in the brain stem and spinal cord, which helps in reducing muscle spasms and pain . Phenyramidol interacts with enzymes involved in the metabolism of phenytoin, leading to possible increases in plasma phenytoin levels . This interaction highlights its role in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
Phenyramidol affects various types of cells and cellular processes. It influences cell function by blocking pain signals and reducing muscle spasms. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of specific interneurons in the brain stem and spinal cord . The reduction in pain and muscle spasms can lead to improved cellular function and overall cellular health.
Molecular Mechanism
The molecular mechanism of Phenyramidol involves its binding interactions with biomolecules and enzyme inhibition. Phenyramidol blocks interneurons in the brain stem and spinal cord, which prevents the transmission of pain signals . This inhibition of interneurons leads to a reduction in muscle spasms and pain. Additionally, Phenyramidol inhibits the metabolism of phenytoin, which can result in increased plasma levels of phenytoin . This interaction demonstrates its ability to modulate enzyme activity and influence molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyramidol have been observed to change over time. Studies have shown that Phenyramidol is effective and well-tolerated in acute conditions of lumbago, musculoskeletal pain, and integumental pain when administered for up to 7 days . The stability and degradation of Phenyramidol over time have been studied, and it has been found to be a relatively safe and effective treatment option with minimal long-term adverse effects .
Dosage Effects in Animal Models
The effects of Phenyramidol vary with different dosages in animal models. Studies have shown that Phenyramidol exhibits effective and safe analgesic, myorelaxant, and anti-inflammatory activity with equivalent analgesic potency to Codeine and Meperidine . At higher dosages, Phenyramidol has been shown to provide significant improvement in painful musculoskeletal disorders without causing serious adverse effects . It is important to monitor for potential toxic or adverse effects at high doses.
Metabolic Pathways
Phenyramidol is involved in various metabolic pathways, including glucuronidation in the liver . The drug’s conjugated form is eliminated through the kidneys, highlighting its role in renal excretion . Phenyramidol’s interaction with enzymes involved in the metabolism of phenytoin further demonstrates its involvement in metabolic pathways and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Phenyramidol is transported and distributed within cells and tissues through various mechanisms. It is eliminated in the liver through glucuronidation and its conjugated form is excreted through the kidneys . The distribution of Phenyramidol within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Phenyramidol involves its activity in the brain stem and spinal cord, where it blocks interneurons to reduce pain and muscle spasms . The targeting signals and post-translational modifications that direct Phenyramidol to specific compartments or organelles are crucial for its function. The localization of Phenyramidol in these subcellular compartments is essential for its therapeutic effects.
准备方法
芬尼拉米多的合成涉及 2-氨基吡啶与苯甲醛反应生成中间体席夫碱,然后使用还原剂(如硼氢化钠)将其还原为相应的胺。 最后一步涉及胺与环氧乙烷反应生成芬尼拉米多 .
化学反应分析
芬尼拉米多会发生多种类型的化学反应,包括:
氧化: 芬尼拉米多可以被氧化形成相应的 N-氧化物。
还原: 芬尼拉米多合成中的席夫碱中间体使用硼氢化钠还原为胺。
这些反应中常用的试剂包括用于还原的硼氢化钠和用于氧化反应的各种氧化剂。这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
芬尼拉米多在科学研究中有多种应用,包括:
化学: 用作肌肉松弛剂及其化学性质研究的模型化合物。
生物学: 研究其对肌肉松弛的影响及其与其他生物分子的相互作用。
工业: 芬尼拉米多用于制药行业生产肌肉松弛剂.
相似化合物的比较
芬尼拉米多类似于其他肌肉松弛剂,如甲卡巴醇和卡立普多。它在其特定的化学结构及其与其他药物的相互作用方面是独特的。 与其他一些肌肉松弛剂不同,芬尼拉米多已被证明可以抑制苯妥英的代谢,从而导致血浆苯妥英水平可能升高 .
类似化合物
- 甲卡巴醇
- 卡立普多
- 环苯扎林
芬尼拉米多独特的化学结构及其与其他药物的特定相互作用使其在临床和研究环境中成为宝贵的化合物。
属性
IUPAC Name |
1-phenyl-2-(pyridin-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAJXCPGHPJVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Record name | FENYRAMIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862185 | |
| Record name | Fenyramidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from dilute methanol). (NTP, 1992) | |
| Record name | FENYRAMIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
553-69-5 | |
| Record name | FENYRAMIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | α-[(2-Pyridinylamino)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenyramidol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenyramidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenyramidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenyramidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenyramidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYRAMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3V02WL7O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180 to 185 °F (NTP, 1992) | |
| Record name | FENYRAMIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Phenyramidol?
A1: Phenyramidol exerts analgesic and muscle relaxant effects primarily through interneuronal blockade within the spinal cord and brainstem. [, ] This means it disrupts the transmission of pain signals within the central nervous system.
Q2: How does Phenyramidol's mechanism differ from other muscle relaxants or analgesics?
A2: Unlike many other muscle relaxants or analgesics, Phenyramidol's activity is not directly related to GABAergic mechanisms. [] Its unique structure and interneuronal blocking action distinguish it from commonly used drugs in these categories.
Q3: What is the molecular formula and weight of Phenyramidol hydrochloride?
A3: The molecular formula of Phenyramidol hydrochloride is C13H14N2O·HCl, and its molecular weight is 246.7 g/mol. []
Q4: Are there any spectroscopic data available for Phenyramidol?
A4: Yes, Phenyramidol and its metabolites can be analyzed using ultraviolet spectrophotometry. [, ] Additionally, Gas chromatography and Mass Spectrometry have been used to identify and quantify Phenyramidol and its metabolites in biological samples. [, ]
Q5: How is Phenyramidol metabolized in the body?
A5: Phenyramidol undergoes extensive metabolism primarily in the liver. [, , ] The primary metabolic pathway involves conjugation with glucuronic acid, forming Phenyramidol glucuronide, which is then excreted in the urine. [, ] Other metabolic pathways include hydroxylation of the pyridine ring and cleavage of the ethanolamine chain. [, ]
Q6: Does Phenyramidol interact with other drugs?
A6: Yes, Phenyramidol has been shown to inhibit the metabolism of bishydroxycoumarin in mice, rabbits, and humans. [] This interaction prolongs the pharmacologic effect of the anticoagulant and could lead to adverse events. Additionally, it can elevate plasma concentrations of diphenylhydantoin when co-administered, potentially leading to increased anticonvulsant effects. []
Q7: Are there any genetic factors influencing Phenyramidol metabolism?
A7: While not directly related to Phenyramidol, research has shown that genetic factors can influence the metabolism of drugs like bishydroxycoumarin and antipyrine in rabbits. [] This suggests that genetic variability in drug metabolism might also apply to Phenyramidol, though further research is needed.
Q8: What are the potential adverse effects associated with Phenyramidol?
A8: Phenyramidol has been associated with a few reported cases of hepatotoxicity, meaning it can potentially cause liver damage. [, ] One study reported elevated liver enzymes in some patients receiving Phenyramidol, which normalized after discontinuing the drug. [] Monitoring liver function in patients using Phenyramidol, especially those with pre-existing liver disease or taking other potentially hepatotoxic medications, is advisable. []
Q9: Are there any other safety concerns regarding Phenyramidol use?
A9: While generally well-tolerated, Phenyramidol can cause mild side effects such as gastrointestinal discomfort. [] A case report documented acute tubular necrosis (ATN) potentially linked to Phenyramidol use for back pain, suggesting a possible risk of kidney damage. [] More research is needed to fully understand the potential nephrotoxic effects of this drug.
Q10: What analytical methods are used to characterize and quantify Phenyramidol?
A10: Several analytical techniques have been employed to study Phenyramidol and its metabolites. These include:
- Ultraviolet (UV) Spectrophotometry: This method exploits the drug's UV absorbance properties for quantification in various matrices. [, ]
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (MS), allows for the separation and identification of Phenyramidol and its metabolites in complex mixtures like biological samples. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC offers another method for separating and quantifying Phenyramidol in pharmaceutical formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)








![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B1203086.png)
